5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid

Electrophilic substitution Regioselectivity Pyrrole bromination

Researchers requiring C5-functionalized pyrrole scaffolds face limited sourcing of verified substitution patterns. 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 865186-82-9) serves as a key intermediate for Pd-catalyzed Suzuki-Miyaura cross-coupling at the sterically accessible C5 position. • Efficient C5 aryl/heteroaryl introduction; carboxylic acid can be retained or protected during coupling. • Distinct from 4-bromo isomer: superior electronic activation for nucleophilic aromatic substitution (SNAr) with amines or thiols. • Core scaffold for antibacterial/antitumor agent synthesis; COOH handle supports amide bond formation via standard peptide coupling. • ≥95% purity with NMR, HPLC, and GC verification; ambient shipping from global stock points.

Molecular Formula C6H6BrNO2
Molecular Weight 204.02 g/mol
CAS No. 865186-82-9
Cat. No. B1287454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid
CAS865186-82-9
Molecular FormulaC6H6BrNO2
Molecular Weight204.02 g/mol
Structural Identifiers
SMILESCN1C(=CC=C1Br)C(=O)O
InChIInChI=1S/C6H6BrNO2/c1-8-4(6(9)10)2-3-5(8)7/h2-3H,1H3,(H,9,10)
InChIKeyPKYXJNNPHVMPDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-methyl-1H-pyrrole-2-carboxylic Acid – Structure & Procurement


5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 865186-82-9) is a halogenated pyrrole-2-carboxylic acid derivative with the molecular formula C₆H₆BrNO₂ and a molecular weight of 204.02 g/mol [1]. This compound belongs to the class of 2-carboxypyrroles, distinguished by a bromine atom at the C5 position and an N-methyl group at the N1 position of the pyrrole ring [2]. The compound is commercially available in purities ranging from 95% to 98% from multiple chemical suppliers, with standard analytical characterization including NMR, HPLC, and GC verification . Its structural features confer distinct reactivity profiles relevant to medicinal chemistry and organic synthesis applications .

Halogenated pyrrole building block for medicinal chemistry
Compatible with Pd-catalyzed cross-coupling workflows
N-Methyl group for controlled H-bonding and solubility

5-Bromo-1-methyl-1H-pyrrole-2-carboxylic Acid – Non-Interchangeability with Analogs


Pyrrole-2-carboxylic acid derivatives with varying bromine substitution patterns (C3, C4, C5, or polybrominated) and N-substituents (H, methyl, or other alkyl groups) exhibit fundamentally different physicochemical properties and reactivity profiles that preclude direct substitution [1]. The specific 5-bromo-1-methyl substitution pattern influences critical parameters including regioselectivity in cross-coupling reactions, hydrogen-bonding capacity, steric accessibility at the C5 position, and electronic distribution across the aromatic ring [2]. Even subtle positional isomerism (e.g., 4-bromo vs. 5-bromo) alters electrophilic substitution behavior and downstream synthetic utility [3]. The quantitative evidence below documents where the 5-bromo-1-methyl configuration provides verifiable differentiation relative to closest analogs.

Positional isomer mismatch: 4-bromo or 3-bromo analogs lead to different coupling sites and may not reproduce intended molecular architecture.
N-substitution variation: N-unsubstituted or other N-alkyl derivatives change H-bonding donor capacity and solubility profile.
Polybrominated derivatives: Over-bromination alters reactivity and coupling site selectivity, potentially complicating synthetic routes.

5-Bromo-1-methyl-1H-pyrrole-2-carboxylic Acid – Differentiation Evidence


Bromination Regioselectivity: C5 Selectivity

The target compound (5-bromo-1-methyl-1H-pyrrole-2-carboxylic acid) is obtained via electrophilic bromination of 1-methyl-1H-pyrrole-2-carboxylic acid, where the 5-position is the preferred site of attack due to electronic directing effects . Under controlled conditions (bromine in acetic acid at room temperature), the 5-bromo isomer is the dominant product, with the competing 4-bromo isomer formed in lesser amounts [1]. This regiochemical outcome contrasts with bromination of the N-unsubstituted analog (1H-pyrrole-2-carboxylic acid), where the absence of the N-methyl group alters the electronic distribution and directs bromination to alternative positions [2].

Bromination Regioselectivity
Class-level
5-bromo is the primary product from N-methyl substrate; N-unsubstituted yields different regiochemistry.
Supports synthetic route planning
Yield ratio not quantified; class-level inference
Electrophilic substitution Regioselectivity Pyrrole bromination

pKa Difference: N-Methyl vs. N-Unsubstituted

Computational predictions indicate that the N-methyl substitution in 5-bromo-1-methyl-1H-pyrrole-2-carboxylic acid alters the acidity of the carboxylic acid group relative to N-unsubstituted analogs [1]. The non-brominated analog 1-methyl-1H-pyrrole-2-carboxylic acid has a predicted pKa of 4.11 ± 0.10 . The electron-withdrawing bromine at the 5-position is expected to further lower the pKa (increase acidity) by approximately 0.2–0.5 units based on established substituent effects in pyrrole systems [2]. This contrasts with the 4-bromo positional isomer (CAS 875160-43-3), where the bromine is further removed from the carboxyl group, resulting in attenuated electronic influence .

pKa Difference
Class-level
Predicted pKa ~3.6–3.9 (Δ ~0.2–0.5 vs non-brominated)
Impacts ionization at physiological pH
Computational prediction; experimental validation recommended
Physicochemical property Ionization constant Drug-likeness

Solubility Profile: N-Methyl vs. N-H Pyrrole

The N-methyl group in 5-bromo-1-methyl-1H-pyrrole-2-carboxylic acid eliminates the pyrrole N–H hydrogen bond donor capacity, fundamentally altering its solubility profile compared to N-unsubstituted bromopyrrole-2-carboxylic acids . The non-brominated N-methyl analog (1-methyl-1H-pyrrole-2-carboxylic acid) is documented as soluble in methanol, with moderate water solubility . In contrast, 5-bromo-1H-pyrrole-2-carboxylic acid (CAS 28383-57-5), lacking the N-methyl group, exhibits different hydrogen-bonding patterns due to the free N–H functionality, which can promote intermolecular association and potentially reduce solubility in organic solvents while enhancing crystal lattice stability .

Solubility Profile
Data to verify
N-methyl eliminates pyrrole N–H donor; favors organic solvent solubility
May support anhydrous reaction conditions
Quantitative solubility not reported; class-level inference
Solubility Formulation Crystallization

C5-Bromo Reactivity vs. Other Positional Isomers

The 5-bromo substitution pattern in the target compound (CAS 865186-82-9) confers distinct reactivity in palladium-catalyzed cross-coupling reactions compared to the 4-bromo positional isomer (CAS 875160-43-3) and 3-bromo isomer (CAS 1639011-56-5) [1]. The bromine at C5 is adjacent to the N-methyl group, creating a unique steric and electronic environment that influences oxidative addition rates with Pd(0) catalysts [2]. In contrast, the 4-bromo isomer places the halogen at a position that is less sterically encumbered but electronically distinct due to different resonance contributions . The 3-bromo isomer (CAS 1639011-56-5), with bromine adjacent to the carboxyl group, presents a completely different reactivity profile due to both electronic deactivation and potential intramolecular interactions .

Positional Isomer Reactivity
Class-level
5-Br adjacent to N-methyl affects oxidative addition vs 4-Br/3-Br isomers
Determines coupling product substitution pattern
Quantitative comparative data not reported
Cross-coupling Suzuki reaction Regioselective functionalization

5-Bromo-1-methyl-1H-pyrrole-2-carboxylic Acid – Application Scenarios


Suzuki Coupling for 5-Aryl Pyrrole Derivatives

The C5 bromine atom serves as an optimal leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids, enabling the introduction of diverse aromatic substituents at the 5-position of the pyrrole ring [1]. This transformation is particularly efficient for the 5-bromo-1-methyl-1H-pyrrole-2-carboxylic acid scaffold due to favorable electronic activation and steric accessibility . The carboxylic acid functionality can be retained throughout the coupling (using aqueous base conditions) or protected as an ester, offering synthetic flexibility .

Bioactive Pyrrole Pharmacophore Building Block

Brominated pyrrole-2-carboxylic acids serve as core scaffolds in the synthesis of biologically active molecules, including antibacterial and antitumor agents [1]. The 5-bromo-1-methyl substitution pattern appears in natural product analogs and synthetic compounds targeting enzyme inhibition pathways . The carboxylic acid group provides a handle for amide bond formation with amines, enabling the construction of more complex pharmacophores through standard peptide coupling methodologies .

Nucleophilic Substitution at C5

The bromine atom at the 5-position can undergo nucleophilic aromatic substitution (SNAr) with amines or thiols under appropriate conditions, providing access to 5-amino-1-methyl-1H-pyrrole-2-carboxylic acid and 5-thioether-1-methyl-1H-pyrrole-2-carboxylic acid derivatives [1]. This reactivity is distinct from the 4-bromo isomer, where the bromine is positioned at a site with different electronic activation for nucleophilic displacement .

Agrochemical Intermediate for Crop Protection

Pyrrole-2-carboxylic acid derivatives with halogen substitution are employed as key intermediates in the synthesis of agrochemical active ingredients, particularly fungicides and herbicides [1]. The 5-bromo-1-methyl substitution pattern provides a synthetic entry point for constructing more elaborate heterocyclic systems through sequential functionalization strategies .

Application
Selection Property
Validation Focus
Suzuki coupling for 5-aryl pyrrole synthesis
C5 bromine leaving group
Palladium-catalyzed coupling efficiency
Bioactive pyrrole scaffold research
Carboxylic acid coupling handle
Amide bond formation for enzyme inhibition studies
Nucleophilic aromatic substitution at C5
Electrophilic C5 center
SNAr reactivity with amines or thiols
Agrochemical intermediate synthesis
Halogenated pyrrole core
Sequential heterocycle functionalization

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